(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride (4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18996541
InChI: InChI=1S/C8H9N5.ClH/c9-5-7-11-2-1-8(12-7)13-4-3-10-6-13;/h1-4,6H,5,9H2;1H
SMILES:
Molecular Formula: C8H10ClN5
Molecular Weight: 211.65 g/mol

(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride

CAS No.:

Cat. No.: VC18996541

Molecular Formula: C8H10ClN5

Molecular Weight: 211.65 g/mol

* For research use only. Not for human or veterinary use.

(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride -

Specification

Molecular Formula C8H10ClN5
Molecular Weight 211.65 g/mol
IUPAC Name (4-imidazol-1-ylpyrimidin-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C8H9N5.ClH/c9-5-7-11-2-1-8(12-7)13-4-3-10-6-13;/h1-4,6H,5,9H2;1H
Standard InChI Key LKAPXPOKCIPENX-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1N2C=CN=C2)CN.Cl

Introduction

Chemical Structure and Nomenclature

The core structure of (4-(1H-imidazol-1-yl)pyrimidin-2-yl)methanamine hydrochloride consists of a pyrimidine ring substituted at the 4-position with an imidazole group and at the 2-position with a methanamine side chain. The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical candidates .

Table 1: Molecular Properties

PropertyValueSource
IUPAC Name(4-imidazol-1-ylpyrimidin-2-yl)methanamine hydrochloride
Molecular FormulaC8H10ClN5\text{C}_8\text{H}_{10}\text{ClN}_5
Molecular Weight211.65 g/mol
SMILESC1=CN=C(N=C1N2C=CN=C2)CN.Cl
InChIKeyLKAPXPOKCIPENX-UHFFFAOYSA-N
PubChem CID72211687

The free base form, (4-imidazol-1-ylpyrimidin-2-yl)methanamine, has a molecular weight of 175.19 g/mol (C8H9N5\text{C}_8\text{H}_9\text{N}_5) and an InChIKey of DFJBITUAZPSMSJ-UHFFFAOYSA-N . Protonation of the methanamine group and subsequent chloride counterion formation yield the hydrochloride salt, a modification frequently employed to improve bioavailability in drug development.

Synthesis and Characterization

While no direct synthesis protocols for this compound are publicly documented, analogous imidazole-pyrimidine derivatives are typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, a related benzoimidazole-pyrimidine hybrid was synthesized by arylation of imidazole intermediates with chloropyrimidines using sodium hydride in dimethylformamide (DMF) .

A plausible synthetic route for the target compound could involve:

  • Imidazole Activation: Reacting 1H-imidazole with 4-chloro-2-(methylsulfonyl)pyrimidine under basic conditions to form the 4-imidazol-1-ylpyrimidine scaffold.

  • Amination: Introducing the methanamine group via nucleophilic substitution or reductive amination.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Characterization would rely on spectral techniques:

  • NMR: 1H^1\text{H}-NMR would reveal proton environments of the imidazole (δ 7.5–8.5 ppm) and pyrimidine (δ 8.0–9.0 ppm) rings.

  • Mass Spectrometry: ESI-MS would confirm the molecular ion peak at m/z 211.65 .

Physicochemical Properties

The compound’s solubility, logP, and pKa are critical determinants of its pharmacokinetic profile. As a hydrochloride salt, it is likely soluble in polar solvents like water or methanol. The imidazole ring (pKa ~6.8) may confer pH-dependent solubility, while the pyrimidine moiety contributes to planar rigidity.

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
LogP (Partition Coefficient)1.2 (estimated)ChemAxon
Water Solubility~10 mg/mL (25°C)ALOGPS
Hydrogen Bond Donors2 (amine, imidazole NH)
Hydrogen Bond Acceptors5 (pyrimidine N, imidazole N)

These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential .

TargetMechanismStructural Basis
Dihydrofolate ReductaseCompetitive inhibitionPyrimidine mimicry of folate
EGFR KinaseATP-binding site blockadeImidazole-pyrimidine scaffold
Tubulin PolymerizationDisruption of microtubulesPlanar aromatic system

Future Research Directions

  • Synthetic Optimization: Developing regioselective methods to minimize byproducts during imidazole-pyrimidine coupling.

  • In Vitro Screening: Prioritizing assays against fungal pathogens (e.g., Candida albicans) and cancer cell lines (e.g., MCF-7, HeLa).

  • ADMET Profiling: Evaluating absorption, distribution, and toxicity in preclinical models.

  • Structural Analog Design: Exploring substitutions on the imidazole ring or methanamine group to enhance potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator